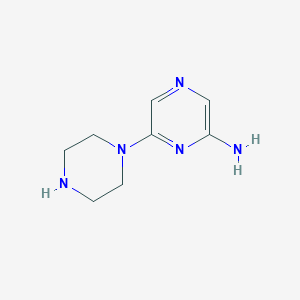
6-(Piperazin-1-yl)pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Piperazin-1-yl)pyrazin-2-amine is a heterocyclic compound that features both piperazine and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperazin-1-yl)pyrazin-2-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis . These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
6-(Piperazin-1-yl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
6-(Piperazin-1-yl)pyrazin-2-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-(Piperazin-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazinamide: An important first-line drug used in the treatment of tuberculosis.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Investigated for its acetylcholinesterase inhibitory activity.
Uniqueness
6-(Piperazin-1-yl)pyrazin-2-amine is unique due to its dual presence of piperazine and pyrazine rings, which confer distinct chemical and biological properties. This duality allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C8H13N5 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
6-piperazin-1-ylpyrazin-2-amine |
InChI |
InChI=1S/C8H13N5/c9-7-5-11-6-8(12-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2,(H2,9,12) |
Clave InChI |
KSEUFZFEWKJLTB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=NC(=CN=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13060951.png)
![4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine](/img/structure/B13060962.png)
![Ethanol, 2-[[(2-fluoro-4-pyridinyl)methyl]methylamino]-](/img/structure/B13060965.png)

![(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13060975.png)
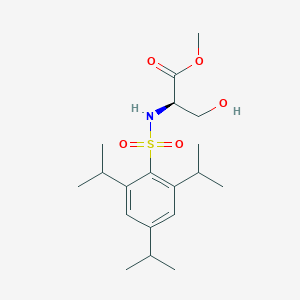
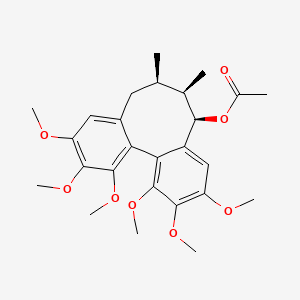
![Ethyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate](/img/structure/B13060981.png)
![1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B13060989.png)
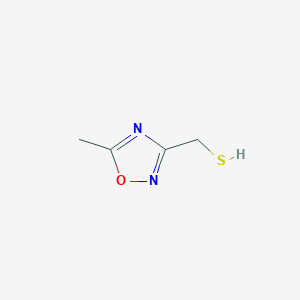
![2-[(1R)-1-Hydroxyethyl]benzonitrile](/img/structure/B13061014.png)
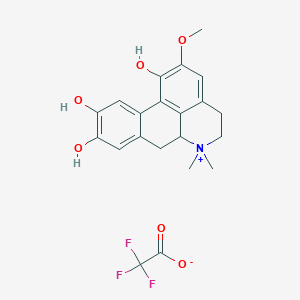
![Rac-tert-butylN-{[(3R,4S)-4-phenylpyrrolidin-3-yl]methyl}carbamate](/img/structure/B13061026.png)

